molecular formula C26H28N4O3 B2776719 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide CAS No. 941886-97-1

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide

Cat. No. B2776719
CAS RN: 941886-97-1
M. Wt: 444.535
InChI Key: RYUGNFOERGWPFN-UHFFFAOYSA-N
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Description

The compound “2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazin-4-one core, which is a type of heterocyclic compound . This core is substituted with a 4-butoxyphenyl group and a phenethylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity and planarity characteristic of pyrazolo[1,5-a]pyrazine derivatives .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazolo[1,5-a]pyrazine derivatives are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

  • The development of novel coordination complexes derived from pyrazole-acetamide derivatives has been demonstrated, emphasizing the role of hydrogen bonding in self-assembly processes and highlighting significant antioxidant activity. These findings suggest potential applications in developing new materials with specific structural and functional properties (Chkirate et al., 2019).

Antimicrobial Applications

  • Research on new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine has shown promising antimicrobial activity, indicating the potential of similar structures for developing new antimicrobial agents (Aly et al., 2011).

Anticancer and Antitumor Activity

  • The synthesis and biological evaluation of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been conducted, revealing their antimicrobial and anti-inflammatory properties. This suggests that compounds with similar core structures could be explored for potential anticancer or antitumor applications (Kendre et al., 2015).

Molecular Docking and Drug Design

  • A novel five-lipoxygenase activity protein inhibitor labeled with carbon-14 and deuterium has been synthesized, highlighting the advanced methods in drug discovery and development. Such compounds offer insights into designing new therapeutic agents by targeting specific proteins or enzymes (Latli et al., 2015).

Material Science and Supramolecular Chemistry

  • The use of the 3,5-bis(4-butoxyphenyl)pyrazolyl group as a building block for mono- and polymetallic derivatives, exploring different types of bonding interactions, suggests applications in material science and supramolecular chemistry. This research underlines the importance of molecular design in developing new materials with tailored properties (Claramunt et al., 2003).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it exhibits bioactivity, it could be studied as a potential drug .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide' involves the synthesis of the pyrazolo[1,5-a]pyrazine ring system followed by the addition of the butoxyphenyl and phenethylacetamide groups.", "Starting Materials": [ "4-butoxyaniline", "ethyl acetoacetate", "hydrazine hydrate", "phenethylamine", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium nitrite", "copper sulfate", "sodium hydroxide", "acetic acid", "N,N-dimethylformamide", "triethylamine", "N-phenethylacetamide" ], "Reaction": [ "Step 1: Synthesis of 4-butoxyphenylhydrazine by reacting 4-butoxyaniline with hydrazine hydrate in the presence of sulfuric acid.", "Step 2: Synthesis of 4-butoxyphenylhydrazonoethyl acetoacetate by reacting 4-butoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate.", "Step 3: Synthesis of 4-butoxyphenylhydrazono-5-methyl-2,3-dihydro-1H-pyrazol-3-one by reacting 4-butoxyphenylhydrazonoethyl acetoacetate with sodium nitrite and copper sulfate in the presence of acetic acid.", "Step 4: Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine by reacting 4-butoxyphenylhydrazono-5-methyl-2,3-dihydro-1H-pyrazol-3-one with sodium hydroxide in N,N-dimethylformamide.", "Step 5: Synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide by reacting 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine with N-phenethylacetamide and triethylamine in N,N-dimethylformamide." ] }

CAS RN

941886-97-1

Product Name

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide

Molecular Formula

C26H28N4O3

Molecular Weight

444.535

IUPAC Name

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C26H28N4O3/c1-2-3-17-33-22-11-9-21(10-12-22)23-18-24-26(32)29(15-16-30(24)28-23)19-25(31)27-14-13-20-7-5-4-6-8-20/h4-12,15-16,18H,2-3,13-14,17,19H2,1H3,(H,27,31)

InChI Key

RYUGNFOERGWPFN-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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